molecular formula C20H17NO6S B11767073 N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B11767073
M. Wt: 399.4 g/mol
InChI Key: KHZRTZTUVMUUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound featuring a benzodioxin core substituted with a sulfonamide group at position 6 and a furan-2-carbonyl moiety at position 6. This structure combines a sulfonamide pharmacophore—known for enzyme inhibition and antimicrobial activity—with a benzodioxin-furan hybrid system, which may enhance binding to biological targets. Its synthesis involves multi-step functionalization of the benzodioxin scaffold . Below, we compare its structural and functional attributes with analogous compounds reported in recent literature.

Properties

Molecular Formula

C20H17NO6S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[7-(furan-2-carbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17NO6S/c1-13-4-6-14(7-5-13)28(23,24)21-16-12-19-18(26-9-10-27-19)11-15(16)20(22)17-3-2-8-25-17/h2-8,11-12,21H,9-10H2,1H3

InChI Key

KHZRTZTUVMUUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CO4)OCCO3

Origin of Product

United States

Preparation Methods

Optimization of Core Purity

High-purity dihydrobenzo[dioxin] intermediates are critical for downstream reactions. The patent US6608200B1 demonstrates that heating ethyl 2,3-dihydrobenzodioxin-2-carboxylate with piperazine at 75–80°C for 5–12 hours under nitrogen achieves 99.3–99.9% purity after chloroform extraction and acid-base workup. This method avoids bis-amide impurities by precise pH control during aqueous washes, a principle applicable to other derivatives.

Sulfonamide Coupling with 4-Methylbenzenesulfonyl Chloride

The final step involves coupling the furan-acylated intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride). A method from the Royal Society of Chemistry employs a two-step protocol:

  • Alkylation : The amine intermediate is treated with propargyl bromide and NaH in DMF to install a propargyl group.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with TsN₃ forms the triazole-linked sulfonamide.

Alternative Direct Sulfonylation

Direct reaction of the amine with tosyl chloride (1.2 equiv) in pyridine at 0–25°C provides the sulfonamide without intermediate steps. The reaction is quenched with ice-water, and the product is extracted with chloroform, yielding 62–87% purity after column chromatography.

Purification and Characterization

Acid-Base Workup

Following sulfonylation, the crude product is dissolved in chloroform and washed with saturated NaHCO₃ to remove unreacted tosyl chloride. Acidification with 10% HCl (pH 2–4) precipitates impurities, while basification (pH 7–9) recovers the sulfonamide. This step is critical for achieving >98% purity, as confirmed by HPLC.

Spectroscopic Data

  • IR : 1,245 cm⁻¹ (C-O), 1,599 cm⁻¹ (C=N), 3,052 cm⁻¹ (C-H aromatic).

  • ¹H-NMR : δ 4.39 ppm (dihydrobenzo[dioxin] CH₂), δ 7.14–8.53 ppm (aromatic protons), δ 6.34–6.71 ppm (furan protons).

  • ¹³C-NMR : δ 156 ppm (C=N), δ 141.31 ppm (quaternary carbons).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurity
Friedel-Crafts2,3-Dihydrobenzo[dioxin]-6-amineFuran-2-carbonyl chloride85%>95%
Click ChemistryPropargyl-derivativeTsN₃, CuTc62%98%
Direct SulfonylationAmine intermediateTosyl chloride87%>98%

The direct sulfonylation method offers superior yield and purity, whereas click chemistry enables modular functionalization for analog synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity : Acylation at the 7-position is favored due to electron-donating effects of the dioxane oxygen. Meta-directing groups on the ring necessitate electrophilic substitution catalysts like AlCl₃.

  • Byproducts : Bis-acylation is minimized using stoichiometric control (1:1.2 molar ratio of amine to acyl chloride).

  • Solubility : Chloroform enhances solubility during extraction, while DMF accelerates sulfonylation kinetics .

Chemical Reactions Analysis

Types of Reactions

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition
Research has demonstrated that compounds related to N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide exhibit significant inhibitory effects on various enzymes. For instance:

  • α-glucosidase Inhibition : Compounds derived from this sulfonamide have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly relevant for developing anti-diabetic medications .
  • Acetylcholinesterase Inhibition : The compound also displays potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease .

2. Antiviral Activity
Some derivatives of the compound have been investigated for their antiviral properties against SARS-CoV-2. Studies suggest that modifications to the benzodioxane structure can enhance antiviral efficacy, making it a candidate for further development in combating viral infections .

Potential Applications

The applications of this compound are diverse:

  • Pharmaceutical Development : Its enzyme inhibition properties make it a promising candidate for drug development targeting diabetes and neurodegenerative disorders.
  • Research in Medicinal Chemistry : The compound serves as a scaffold for synthesizing new derivatives that could lead to more effective therapeutic agents.

Case Study 1: Anti-Diabetic Agents

A study synthesized various derivatives of this compound and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anti-diabetic drugs .

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of this compound and its derivatives against acetylcholinesterase activity. The findings suggested that modifications to the sulfonamide structure significantly enhanced its inhibitory potency against this enzyme, highlighting its potential as a treatment for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and benzo[d][1,4]dioxin moieties may also contribute to the compound’s overall biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives

N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide (3)

  • Structure : Lacks the furan-2-carbonyl group at position 7.
  • Synthesis : Prepared via Na₂CO₃-mediated coupling of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10) .
  • Applications : Serves as a precursor for acetylcholinesterase and α-glucosidase inhibitors, highlighting the sulfonamide’s role in enzyme interaction.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

  • Structure : Features a fluorine substituent on the benzenesulfonamide instead of methyl.
  • Properties : Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to the methyl group in the target compound .

Table 1: Comparison of Sulfonamide Derivatives

Compound Substituent (Position 7) Sulfonamide Substituent Key Activity/Application
Target Compound Furan-2-carbonyl 4-Methylphenyl Potential enzyme inhibition
Compound 3 None 4-Methylphenyl α-Glucosidase inhibition
Fluorobenzenesulfonamide None 4-Fluorophenyl Structural studies

Thiazoline Derivatives with Benzodioxin Moieties

Compounds such as (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) and analogs () share the benzodioxin core but incorporate thiazole rings and hydrazone linkages.

  • Activities : These derivatives exhibit aldose reductase (ALR) inhibition, relevant for diabetic complications.
  • Structural Contrast : The target compound’s sulfonamide and furan groups may enable distinct binding modes compared to thiazoline-based ALR inhibitors .

Dibenzylamine and Heterocyclic Derivatives

Compounds like 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)propan-2-amine (39) () and indole derivatives (e.g., 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-methoxy-1H-indole (21) ) feature amine or heterocyclic substituents.

  • Applications : Demonstrated inhibitory activity against Venezuelan equine encephalitis virus (VEEV) .

Benzodioxin-Based Bioactive Compounds

Compound 7 from :

  • Structure : (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide.
  • Activity: Exhibits anti-neuroinflammatory effects in BV-2 microglial cells, surpassing the activity of minocycline .
  • Contrast : The acrylamide group in Compound 7 versus the sulfonamide in the target suggests divergent mechanisms of action.

Structural Analogs from CAS Databases

Compounds such as N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5, Similarity: 0.98) and its hydrochloride salt (CAS 1052543-02-8) share the benzodioxin core but lack complex functionalization.

  • Properties : Simpler structures may improve solubility but reduce target specificity compared to the sulfonamide-furan hybrid .

Research Findings and Implications

  • Synthetic Efficiency : Thiazoline derivatives () achieve yields up to 92%, suggesting optimized routes for benzodioxin functionalization. The target compound’s synthesis may benefit from similar strategies .
  • Biological Potential: The furan-2-carbonyl group in the target could mimic natural product pharmacophores (e.g., furan-containing lignans in ), enhancing interactions with anti-inflammatory or antiviral targets .
  • Structure-Activity Relationships (SAR): Methyl and fluorine substituents on the sulfonamide () demonstrate how minor changes alter physicochemical properties and bioactivity.

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improve purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the dihydrobenzo[b][1,4]dioxine scaffold .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Table 1 : Key Analytical Parameters

TechniqueTarget DataExample Values
¹H NMRAromatic protonsδ 7.2–7.8 ppm (dihydrobenzo-dioxine)
HRMSMolecular ionm/z 450.1205 (C₂₂H₁₉NO₆S)
X-rayBond lengthsC-O: 1.36 Å, C-S: 1.76 Å

Advanced: How can structure-activity relationships (SAR) be explored to enhance its biological activity?

Methodological Answer:
SAR studies focus on modifying substituents to improve target affinity:

  • Functional Group Variation : Replace the furan-2-carbonyl with thiophene or pyridine to assess electronic effects on enzyme inhibition .
  • Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays .
    • Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate SAR with bioavailability .

Q. Critical Parameters :

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Advanced: What mechanisms underlie contradictory bioactivity data in different assay systems?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound conformation .
  • Metabolic Stability : Hepatic microsome assays reveal phase I/II metabolism differences (e.g., cytochrome P450 oxidation) .

Q. Resolution Strategies :

  • Standardized Protocols : Use harmonized assay conditions (e.g., PBS buffer, <1% DMSO) .
  • Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. cellular viability assays) .

Basic: How are physicochemical properties (e.g., solubility, stability) determined experimentally?

Methodological Answer:

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) followed by HPLC quantification .
  • Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., mp ~150–160°C) .
  • Lipophilicity : Calculate logP values via reverse-phase HPLC (C18 column, methanol/water gradients) .

Advanced: How can computational methods predict reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian or ORCA for transition-state optimization (e.g., Fukui indices to identify reactive sites) .
  • Machine Learning : Train models on existing reaction datasets to predict yields and side products .
  • Kinetic Simulations : Apply Arrhenius equations to model temperature-dependent reaction rates .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate frontier molecular orbitals to predict nucleophilic/electrophilic regions.

Validate with experimental kinetic data .

Advanced: What strategies resolve low reproducibility in biological assays?

Methodological Answer:

  • Batch Analysis : Ensure compound purity (>95% by HPLC) and characterize polymorphic forms via PXRD .
  • Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) to normalize inter-lab variability .
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance, with p < 0.05 as threshold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.